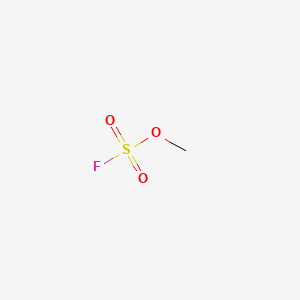
Fluorosulfonate de méthyle
Vue d'ensemble
Description
Methyl fluorosulfonate, also known as magic methyl, is an organic compound with the formula FSO₂OCH₃. It is a colorless liquid used as a strong methylating agent in organic synthesis. Due to its extreme toxicity, it has largely been replaced by methyl trifluoromethanesulfonate .
Applications De Recherche Scientifique
Methyl fluorosulfonate has several applications in scientific research:
Organic Synthesis: It is used as a methylating agent in various organic synthesis reactions.
Chemical Biology: It plays a role in the synthesis of biologically active molecules.
Drug Discovery: Its derivatives are explored for potential pharmaceutical applications.
Materials Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
Target of Action
Methyl fluorosulfonate, also known as magic methyl, is a highly electrophilic reagent for methylation . It primarily targets molecules that can be methylated, such as nucleic acids, proteins, and other organic compounds. The role of these targets varies widely, but methylation generally serves to modify the function of these molecules, influencing processes such as gene expression, protein function, and organic synthesis.
Mode of Action
Methyl fluorosulfonate acts as a strong methylating agent in organic synthesis . It donates a methyl group (CH3) to its target molecule, a process known as methylation. This methylation can cause significant changes in the target molecule, such as altering its reactivity, solubility, or biological activity.
Biochemical Pathways
The exact biochemical pathways affected by methyl fluorosulfonate would depend on the specific targets of methylation. For example, in the methionine cycle, also known as the one-carbon metabolism pathway, methylation plays a fundamental role in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine . Methylation can also influence cellular processes ranging from protein synthesis to DNA methylation .
Result of Action
The molecular and cellular effects of methyl fluorosulfonate’s action would depend on the specific targets of methylation For example, methylation of DNA can influence gene expression, while methylation of proteins can alter their activity or localization. In organic synthesis, methylation can significantly alter the reactivity of a compound .
Action Environment
The action, efficacy, and stability of methyl fluorosulfonate can be influenced by various environmental factors. For example, its reactivity and stability can be affected by temperature, pH, and the presence of other reactive species. Its toxicity can also be influenced by the route of exposure and the individual’s health status .
Analyse Biochimique
Biochemical Properties
Methyl fluorosulfonate is a highly electrophilic reagent that plays a significant role in biochemical reactions as a methylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its methyl group to nucleophilic sites on these molecules. This methylation can alter the activity, stability, and function of the biomolecules. For instance, methyl fluorosulfonate can methylate DNA, RNA, and proteins, leading to changes in gene expression and protein function .
Cellular Effects
The effects of methyl fluorosulfonate on cells are profound due to its high reactivity and toxicity. It can cause severe damage to cellular components, leading to cell death. Methyl fluorosulfonate disrupts cellular processes by methylating critical biomolecules, which can interfere with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to methylate DNA can result in mutations and genomic instability, which are detrimental to cell function .
Molecular Mechanism
At the molecular level, methyl fluorosulfonate exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This methylation process can inhibit or activate enzymes by modifying their active sites or regulatory regions. For example, the methylation of DNA by methyl fluorosulfonate can prevent the binding of transcription factors, thereby altering gene expression. Additionally, the methylation of proteins can affect their structure and function, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl fluorosulfonate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to methyl fluorosulfonate can lead to cumulative damage to cells, resulting in persistent alterations in cellular function. In vitro and in vivo studies have shown that prolonged exposure to methyl fluorosulfonate can cause chronic toxicity and long-term health effects .
Dosage Effects in Animal Models
The effects of methyl fluorosulfonate vary with different dosages in animal models. At low doses, the compound can cause mild irritation and reversible damage to tissues. At high doses, methyl fluorosulfonate is highly toxic and can cause severe respiratory distress, pulmonary edema, and death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. Studies have shown that the lethal concentration (LC50) for rats is approximately 5 parts per million for one hour of exposure .
Metabolic Pathways
Methyl fluorosulfonate is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which can convert it into less toxic metabolites. The high reactivity of methyl fluorosulfonate means that it can also form adducts with cellular macromolecules, leading to disruptions in metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, methyl fluorosulfonate is transported and distributed based on its chemical properties. It can diffuse across cell membranes due to its small size and lipophilicity. Once inside the cell, it can interact with various transporters and binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of methyl fluorosulfonate can affect its activity and toxicity, with higher concentrations leading to more severe cellular damage .
Subcellular Localization
Methyl fluorosulfonate is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of methyl fluorosulfonate can vary depending on its localization, with nuclear localization leading to significant effects on gene expression and genomic stability .
Méthodes De Préparation
Methyl fluorosulfonate can be synthesized through various methods:
Distillation Method: It is prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate.
Methanol Reaction: Originally, it was produced by the reaction of methanol with fluorosulfonic acid.
Industrial Production: A method involves adding methyl chlorosulfonate to a reactor, followed by the addition of bis(2,2,2-trifluoroethyl) sulfate and anhydrous hydrogen fluoride gas at 80°C.
Analyse Des Réactions Chimiques
Methyl fluorosulfonate is highly electrophilic and undergoes various reactions:
Methylation: It is a powerful methylating agent, more reactive than methyl iodide.
Reagents and Conditions: Common reagents include fluorosulfonic acid, dimethyl sulfate, and methanol.
Major Products: The primary product of its reactions is the methylated derivative of the substrate.
Comparaison Avec Des Composés Similaires
Methyl fluorosulfonate is compared with other similar compounds:
Methyl Trifluoromethanesulfonate: This compound is less toxic and has largely replaced methyl fluorosulfonate in many applications.
Fluorosulfonates: These compounds, such as fluorosulfonic acid and its derivatives, share similar reactivity but differ in their specific applications and toxicity profiles.
Methyl fluorosulfonate remains a significant compound in organic chemistry due to its strong methylating properties, despite its toxicity. Its unique reactivity continues to make it a valuable tool in various scientific research fields.
Propriétés
IUPAC Name |
fluorosulfonyloxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQZHITVCSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073180 | |
| Record name | Fluorosulfuric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline] | |
| Record name | Methyl fluorosulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
421-20-5 | |
| Record name | Sulfuryl fluoride, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluorosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorosulfuric acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl fluorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUOROSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N015VFJ94Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL FLUOROSULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)





![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)

![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)


